Cas no 2306271-78-1 (O1-benzyl O4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate)

O1-benzyl O4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate 化学的及び物理的性質
名前と識別子
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- 1,4-Piperidinedicarboxylic acid, 2-(trifluoromethyl)-, 4-methyl 1-(phenylmethyl) ester
- O1-benzyl O4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate
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- インチ: 1S/C16H18F3NO4/c1-23-14(21)12-7-8-20(13(9-12)16(17,18)19)15(22)24-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3
- InChIKey: QWLHCQUMLFAGSV-UHFFFAOYSA-N
- ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)CCC(C(OC)=O)CC1C(F)(F)F
O1-benzyl O4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ9928-500MG |
O1-benzyl O4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate |
2306271-78-1 | 95% | 500MG |
¥ 3,755.00 | 2023-04-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1573370-1g |
1-Benzyl 4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate |
2306271-78-1 | 98% | 1g |
¥14073 | 2023-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ9928-250MG |
O1-benzyl O4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate |
2306271-78-1 | 95% | 250MG |
¥ 2,257.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ9928-250.0mg |
O1-benzyl O4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate |
2306271-78-1 | 95% | 250.0mg |
¥2216.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ9928-500mg |
O1-benzyl O4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate |
2306271-78-1 | 95% | 500mg |
¥3687.0 | 2024-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1573370-500mg |
1-Benzyl 4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate |
2306271-78-1 | 98% | 500mg |
¥9002 | 2023-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1573370-100mg |
1-Benzyl 4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate |
2306271-78-1 | 98% | 100mg |
¥5250 | 2023-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1573370-250mg |
1-Benzyl 4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate |
2306271-78-1 | 98% | 250mg |
¥7884 | 2023-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ9928-1G |
O1-benzyl O4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate |
2306271-78-1 | 95% | 1g |
¥ 5,629.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ9928-5g |
O1-benzyl O4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate |
2306271-78-1 | 95% | 5g |
¥16583.0 | 2024-04-22 |
O1-benzyl O4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
O1-benzyl O4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylateに関する追加情報
Introduction to O1-benzyl O4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate (CAS No. 2306271-78-1)
O1-benzyl O4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate, a compound with the CAS number 2306271-78-1, represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in the development of novel therapeutic agents. The structural features of this molecule, particularly the presence of a piperidine-1,4-dicarboxylate core and various substituents, make it a versatile scaffold for further chemical modifications and biological evaluations.
The< strong>O1-benzyl and O4-methyl substituents in the molecule contribute to its unique chemical properties, enhancing its solubility and reactivity in various biochemical assays. These modifications are strategically designed to improve the pharmacokinetic profiles of the compound, making it more suitable for drug development. The 2-(trifluoromethyl) group is another critical feature that influences the electronic properties of the molecule, potentially affecting its binding affinity to biological targets.
In recent years, there has been a growing interest in the development of small molecules that can modulate neurological and inflammatory pathways. The piperidine scaffold is known for its ability to interact with a wide range of biological targets, including enzymes and receptors involved in pain perception, neurotransmission, and immune responses. O1-benzyl O4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate has been studied for its potential role in these areas, with initial findings suggesting promising activity.
One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. The piperidine core has been identified as a key structural element in several drugs that target central nervous system (CNS) pathways. By incorporating specific substituents like benzyl and methyl groups, researchers have been able to fine-tune the pharmacological properties of these molecules. The trifluoromethyl group further enhances the metabolic stability and lipophilicity of the compound, making it an attractive candidate for further development.
Recent studies have demonstrated that derivatives of piperidine-1,4-dicarboxylate exhibit significant anti-inflammatory and analgesic effects. These findings have prompted researchers to explore the therapeutic potential of O1-benzyl O4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate in conditions such as chronic pain syndromes and neuroinflammatory diseases. The compound's ability to interact with multiple targets suggests that it may offer a multifaceted approach to treating these complex conditions.
The synthesis of O1-benzyl O4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate involves a series of well-established organic reactions, including condensation, cyclization, and functional group transformations. The use of advanced synthetic techniques has allowed researchers to optimize the yield and purity of this compound, making it more feasible for large-scale production. These advancements in synthetic chemistry have been crucial in enabling further exploration of its biological activities.
In addition to its potential therapeutic applications, O1-benzyl O4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate has also been investigated for its role in drug discovery and development pipelines. Its unique structural features make it a valuable scaffold for designing new molecules with improved pharmacological properties. Researchers are exploring various derivatives of this compound to enhance its efficacy and selectivity for specific biological targets.
The use of computational methods and high-throughput screening techniques has accelerated the process of identifying promising candidates like O1-benzyl O4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate. These approaches have allowed scientists to rapidly evaluate the biological activity of large libraries of compounds, streamlining the drug discovery process. The integration of computational chemistry with experimental techniques has been instrumental in uncovering new therapeutic agents.
The future prospects for O1-benzyl O4-methyl 2-(trifluoromethyl)piperidine-1,4-dicarboxylate are bright, with ongoing research aimed at elucidating its mechanism of action and optimizing its pharmacological properties. Clinical trials are being planned to assess its safety and efficacy in humans, paving the way for potential therapeutic applications. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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